![molecular formula C24H33N3 B3025691 N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine](/img/structure/B3025691.png)

N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine

Overview

Description

Scientific Research Applications

Bipiperidinyl 4-ANPP is used in various scientific research applications, including:

Mechanism of Action

Bipiperidinyl 4-ANPP exerts its effects by interacting with opioid receptors in the body. It acts as a precursor to fentanyl, which binds to the mu-opioid receptor, leading to analgesic and euphoric effects . The molecular targets and pathways involved include the inhibition of neurotransmitter release and modulation of pain signaling pathways .

Safety and Hazards

Future Directions

Many different fentanyl derivatives have been developed by pharmaceutical companies to study the analgesic and anesthetic potency effects of adding various substituents to the basic molecule . Unfortunately, this approach has been mimicked by chemists in clandestine laboratories to produce “designer” or illicit non-pharmaceutical fentanyl (NPF) derivatives . There has been a lot of recent news about overdose deaths resulting from fentanyl .

Biochemical Analysis

Biochemical Properties

N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine plays a significant role in biochemical reactions, particularly in its interaction with opioid receptors. This compound binds to the mu-opioid receptor, which is a G-protein-coupled receptor involved in pain modulation. The binding of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine to the mu-opioid receptor results in the inhibition of adenylate cyclase activity, leading to a decrease in cyclic AMP levels. This interaction ultimately results in analgesic effects. Additionally, N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine interacts with other proteins and enzymes involved in pain signaling pathways, further enhancing its analgesic properties .

Cellular Effects

The effects of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the binding of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine to the mu-opioid receptor activates downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation and survival. Additionally, this compound can alter gene expression by influencing transcription factors involved in pain and stress responses .

Molecular Mechanism

The molecular mechanism of action of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Upon binding to the mu-opioid receptor, N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine induces a conformational change in the receptor, leading to the activation of G-proteins. This activation inhibits adenylate cyclase, reducing cyclic AMP levels and resulting in analgesic effects. Furthermore, N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine can inhibit other enzymes involved in pain signaling, such as phosphodiesterases, which further enhances its analgesic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes and reactive oxygen species. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained analgesic effects, although potential tolerance and dependence may develop with prolonged use .

Dosage Effects in Animal Models

The effects of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine vary with different dosages in animal models. At low doses, this compound produces potent analgesic effects without significant adverse effects. At higher doses, N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine can cause respiratory depression, sedation, and other toxic effects. Threshold effects have been observed, where a minimal effective dose is required to achieve analgesia, and exceeding this dose can lead to toxicity .

Metabolic Pathways

N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine is involved in various metabolic pathways, including phase I and phase II metabolic reactions. The primary metabolic transformations include N-dealkylation, hydroxylation, and conjugation with glucuronic acid or sulfate. These reactions are catalyzed by enzymes such as cytochrome P450s and UDP-glucuronosyltransferases. The metabolites of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine are excreted primarily through the urine .

Transport and Distribution

The transport and distribution of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine can bind to plasma proteins, which influences its distribution and bioavailability. The localization and accumulation of this compound in specific tissues are critical for its pharmacological effects .

Subcellular Localization

The subcellular localization of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine is essential for its activity and function. This compound is primarily localized in the cytoplasm and can be transported to specific compartments or organelles through targeting signals and post-translational modifications. The localization of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine in the endoplasmic reticulum and Golgi apparatus is crucial for its processing and trafficking to the cell surface, where it can interact with opioid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

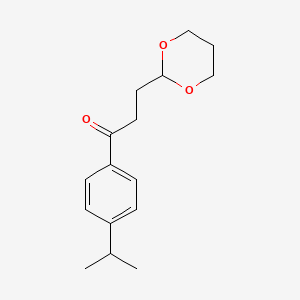

Bipiperidinyl 4-ANPP can be synthesized from N-phenethyl-4-piperidinone and aniline, followed by reduction . Another method involves using 4-anilinopiperidine and selectively adding the phenethyl group . These methods are typically carried out under controlled laboratory conditions to ensure the purity and yield of the compound.

Industrial Production Methods

Industrial production of Bipiperidinyl 4-ANPP involves large-scale synthesis using similar methods as described above. The process requires stringent quality control measures to ensure the compound’s purity and consistency, as it is used in analytical and forensic applications .

Chemical Reactions Analysis

Types of Reactions

Bipiperidinyl 4-ANPP undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Comparison with Similar Compounds

Similar Compounds

4-ANPP:

Despropionyl fentanyl: Another precursor to fentanyl, structurally similar to Bipiperidinyl 4-ANPP.

Uniqueness

Bipiperidinyl 4-ANPP is unique due to its bipiperidinyl structure, which distinguishes it from other fentanyl precursors. This structural difference may influence its reactivity and the types of impurities formed during synthesis .

properties

IUPAC Name |

N-phenyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3/c1-3-7-21(8-4-1)11-16-26-17-14-24(15-18-26)27-19-12-23(13-20-27)25-22-9-5-2-6-10-22/h1-10,23-25H,11-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXLNNINXFRTDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=CC=CC=C2)C3CCN(CC3)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3025628.png)

![(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione](/img/structure/B3025631.png)